N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide
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Overview
Description
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of amides. It features a complex structure with multiple functional groups, including a chlorophenyl group, a cyano group, and a pyrimidinyl sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinyl Sulfanyl Intermediate: Starting with a pyrimidine derivative, the cyano and ethyl groups are introduced through nucleophilic substitution and alkylation reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the intermediate and a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[(5-cyano-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide: Lacks the ethyl group on the pyrimidine ring.
N-(2-chlorophenyl)-2-[(5-cyano-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide: Contains a methyl group instead of an ethyl group.
Uniqueness
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide is unique due to the presence of the ethyl group on the pyrimidine ring, which may influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-3-12-10(8-18)15(23)21-16(20-12)24-9(2)14(22)19-13-7-5-4-6-11(13)17/h4-7,9H,3H2,1-2H3,(H,19,22)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGBPBHAHQHYCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)N=C(N1)SC(C)C(=O)NC2=CC=CC=C2Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=O)N=C(N1)SC(C)C(=O)NC2=CC=CC=C2Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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